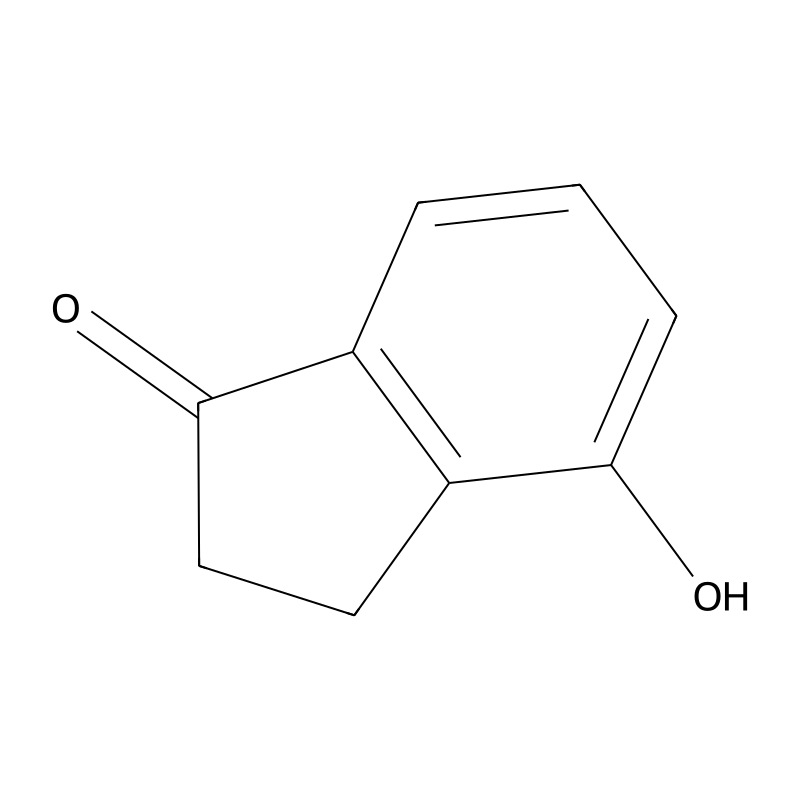

4-Hydroxy-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 4-Hydroxy-1-indanone

Research efforts have explored various methodologies for the synthesis of 4-hydroxy-1-indanone. A common approach involves the hydrolysis of dihydrocoumarin, followed by a cyclization reaction. One study describes this process using hydrochloric acid as a catalyst for the hydrolysis step and polyphosphoric acid with a strong acid resin for the cyclization step, achieving a high yield and moderate reaction conditions, making it suitable for industrial production [].

Potential Applications in Medicinal Chemistry

While 4-hydroxy-1-indanone itself hasn't been extensively studied for its biological activity, its structural similarity to other bioactive molecules has sparked interest in its potential applications in medicinal chemistry. Researchers have investigated its use as a precursor for the synthesis of more complex molecules with potential therapeutic properties.

Research on Derivatives of 4-Hydroxy-1-indanone

Studies have explored the synthesis and biological evaluation of various derivatives of 4-hydroxy-1-indanone. These derivatives often exhibit interesting biological activities, including:

4-Hydroxy-1-indanone is an organic compound with the molecular formula and a molecular weight of approximately 148.16 g/mol. This compound features a hydroxyl group and a ketone functional group, which contribute to its reactivity and biological activity. It appears as a solid at room temperature, with a melting point ranging from 242 °C to 244 °C . The structure of 4-hydroxy-1-indanone consists of an indanone framework, which is a bicyclic compound formed by a benzene ring fused to a cyclopentanone.

- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form larger organic molecules.

- Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Acylation Reactions: The hydroxyl group can be acylated, leading to the formation of esters.

The synthesis of 4-hydroxy-1-indanone has been optimized for industrial production, utilizing dihydrocoumarin as a starting material through a two-step reaction involving strong acid catalysts and polyphosphoric acid .

4-Hydroxy-1-indanone exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Studies indicate that this compound may possess antimicrobial properties against certain bacteria and fungi .

- Pharmacological Potential: Its structural characteristics suggest potential applications in drug development, particularly in creating derivatives that target specific biological pathways.

The synthesis of 4-hydroxy-1-indanone can be accomplished through several methods:

- Two-Step Synthesis from Dihydrocoumarin:

- Friedel-Crafts Acylation:

4-Hydroxy-1-indanone has several applications across different fields:

- Pharmaceuticals: Its potential as an antioxidant and antimicrobial agent makes it valuable in drug formulation.

- Chemical Intermediates: Used in the synthesis of more complex organic compounds in fine chemical production.

- Research: Employed in studies investigating the reactivity of indanone derivatives and their biological effects.

Research on the interactions of 4-hydroxy-1-indanone with biological systems has revealed:

- Receptor Interactions: It may interact with adrenergic receptors, influencing pathways related to stress response and metabolism.

- Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, although further investigation is required to elucidate these mechanisms fully .

Several compounds share structural similarities with 4-hydroxy-1-indanone, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Indanone | Bicyclic Ketone | Used in pharmaceuticals; exhibits analgesic properties. |

| 5-Hydroxy-1-indanone | Hydroxyl-substituted Indanone | Exhibits enhanced antioxidant activity. |

| Dihydrocoumarin | Fused Ring Compound | Precursor for synthesis; used in flavoring agents. |

| Coumarin | Benzopyrone | Known for anticoagulant properties; used in perfumes. |

4-Hydroxy-1-indanone is unique due to its specific hydroxyl and carbonyl functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs. Its synthesis methods also highlight its versatility as a chemical intermediate in organic synthesis.

Chemical Identity Parameters

Molecular Formula and Mass Specifications

4-Hydroxy-1-indanone possesses the molecular formula C₉H₈O₂, representing a bicyclic aromatic compound with precise mass characteristics [1] [2] [3]. The compound exhibits a molecular weight of 148.16 grams per mole, with an exact mass of 148.052429 atomic mass units [3] [4]. The monoisotopic mass has been determined to be 148.052429, providing critical data for high-resolution mass spectrometric identification [3]. These molecular parameters establish the fundamental chemical identity of this hydroxylated indanone derivative [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | [1] [2] [3] |

| Molecular Weight | 148.16 g/mol | [2] [5] [6] |

| Exact Mass | 148.052429 u | [3] [4] |

| Monoisotopic Mass | 148.052429 u | [3] |

International Union of Pure and Applied Chemistry Nomenclature and Synonym Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-hydroxy-2,3-dihydroinden-1-one, reflecting its structural characteristics as a hydroxylated dihydroindene derivative [7]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-hydroxy-2,3-dihydro-1H-inden-1-one, emphasizing the position of the hydroxy group and the ketone functionality [1] [5]. The compound is also known by several synonyms including 4-hydroxyindan-1-one, 4-hydroxyindanone, and 2,3-dihydro-4-hydroxyinden-1-one [1] [5] [8]. Additional systematic names encompass 4-hydroxy-indan-1-one and 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-, which represent variations in nomenclature conventions [1] [3] [5].

Registry and Identification Numbers

4-Hydroxy-1-indanone is registered under Chemical Abstracts Service number 40731-98-4, serving as the primary identification code for this compound [1] [2] [5]. The European Community number is designated as 624-176-9, providing identification within European chemical databases [1]. The MDL number MFCD00143330 represents the molecular descriptor language identifier used in chemical informatics systems [2] [5] [6]. Additional registry numbers include the DSSTox Substance ID DTXSID60343561 and the corresponding DSSTox Compound ID DTXCID60294640 [1]. The Reaxys Registry Number 1282215 provides access to comprehensive chemical reaction and property databases [6].

Structural Characterization

Bicyclic Framework Analysis

4-Hydroxy-1-indanone exhibits a bicyclic molecular architecture consisting of a benzene ring fused to a cyclopentanone moiety, forming the characteristic indanone framework [8]. This bicyclic system represents a fundamental structural motif in organic chemistry, where the five-membered ring contains the ketone functionality at position 1 [8]. The fused ring system creates a rigid molecular scaffold that influences the compound's chemical reactivity and physical properties . The indanone core structure provides a planar aromatic system with an alicyclic component, contributing to the overall molecular stability and electronic characteristics [10].

Functional Group Distribution and Interaction

The molecular structure of 4-hydroxy-1-indanone contains two primary functional groups: a phenolic hydroxyl group positioned at the 4-carbon of the benzene ring and a ketone group located at the 1-position of the cyclopentanone ring [1] [5] [8]. The hydroxyl group contributes nucleophilic character and hydrogen bonding capability, while the carbonyl group provides electrophilic reactivity [8]. These functional groups exhibit potential for intramolecular and intermolecular interactions, influencing the compound's solubility, reactivity, and crystal packing arrangements [10]. The spatial arrangement of these groups creates opportunities for hydrogen bonding interactions that stabilize molecular conformations and crystal structures [10].

Molecular Geometry and Conformational Analysis

Crystallographic studies reveal that 4-hydroxy-1-indanone adopts an essentially planar molecular geometry, with the maximum deviation from planarity being 0.028 Å, excluding the methylene hydrogen atoms [10]. The molecule maintains planarity across the aromatic ring system and the adjacent carbonyl group, consistent with the extended conjugation and aromatic character [10]. The five-membered ring adopts a slight envelope conformation to accommodate the sp³-hybridized methylene carbons while maintaining overall molecular planarity [10]. This geometric arrangement optimizes orbital overlap and stabilizes the molecular structure through π-electron delocalization [10].

Bond Length and Angle Measurements

Detailed crystallographic analysis provides precise bond length and angle measurements for 4-hydroxy-1-indanone [10]. The carbon-oxygen bond length of the hydroxyl group measures 1.3542 Å, consistent with typical phenolic C-O bonds [10]. The carbonyl carbon-oxygen double bond exhibits a length characteristic of ketone functionality [10]. Bond angles within the aromatic ring system conform to expected values for substituted benzene derivatives, with minimal distortion from ideal geometry [10]. The C-C bond lengths within the five-membered ring reflect the sp³ hybridization of the methylene carbons and the sp² character of the carbonyl carbon [10].

| Bond Type | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| O1-C1 (hydroxyl) | 1.3542 | - | [10] |

| C6-C7 (ring junction) | 1.5011 | - | [10] |

| C1-C6-C5 | - | 119.44 | [10] |

| C4-C5-C9 | - | 128.81 | [10] |

Spectroscopic Properties and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

2.3.1.1. ¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 4-hydroxy-1-indanone, recorded at 399.65 MHz in dimethyl sulfoxide-d₆, exhibits characteristic signals corresponding to the aromatic and aliphatic protons [11]. The aromatic region displays multiplets between 6.78-7.41 parts per million, representing the three aromatic protons on the benzene ring [12] [11]. The hydroxyl proton appears as a broad singlet at approximately 5.46 parts per million, exchangeable with deuterium oxide [12]. The methylene protons of the five-membered ring generate complex multiplets in the aliphatic region between 2.66-3.06 parts per million, reflecting the diastereotopic nature of these protons [12] [11].

2.3.1.2. ¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-hydroxy-1-indanone [13]. The carbonyl carbon typically resonates in the downfield region around 190-200 parts per million, characteristic of aromatic ketones [13]. The aromatic carbons appear in the range of 110-160 parts per million, with the hydroxyl-bearing carbon showing characteristic upfield shifting due to the electron-donating effect of the hydroxyl group [13]. The aliphatic carbons of the five-membered ring resonate in the typical aliphatic region between 20-50 parts per million [13]. The spectroscopic data confirm the structural assignment and provide insights into the electronic environment of each carbon atom [13].

2.3.1.3. Two-Dimensional Nuclear Magnetic Resonance Applications

Two-dimensional nuclear magnetic resonance techniques provide powerful tools for structural elucidation of indanone derivatives [14] [15]. Correlation spectroscopy experiments establish through-bond connectivity patterns between adjacent protons, facilitating assignment of complex multipets in the aromatic and aliphatic regions [14] [15]. Heteronuclear single quantum coherence experiments correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of carbon-hydrogen pairs [14] [15]. Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen interactions, particularly useful for establishing connectivity across the bicyclic framework [14] [15].

Vibrational Spectroscopy

2.3.2.1. Infrared Absorption Bands

Infrared spectroscopic analysis of 4-hydroxy-1-indanone reveals characteristic absorption bands that confirm the presence of key functional groups [16]. The hydroxyl group exhibits a broad absorption band between 3400-3600 cm⁻¹, indicative of O-H stretching vibrations with potential hydrogen bonding interactions [16]. The carbonyl group produces a strong absorption at approximately 1703 cm⁻¹, characteristic of aromatic ketone C=O stretching [16]. Aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower frequencies [17] [18]. The aromatic C=C stretching vibrations generate multiple bands in the 1450-1600 cm⁻¹ region [17] [18].

2.3.2.2. Raman Scattering Profile

Raman spectroscopic techniques complement infrared spectroscopy by providing information about symmetric vibrational modes and aromatic ring breathing modes that may be weak or absent in infrared spectra [19]. The Raman spectrum of 4-hydroxy-1-indanone exhibits characteristic bands corresponding to aromatic ring vibrations and C-C stretching modes within the bicyclic framework [19]. Ring breathing modes of the aromatic system typically appear in the 1000-1200 cm⁻¹ region, while C-C stretching vibrations of the five-membered ring contribute to bands in the 800-1000 cm⁻¹ range [19]. The carbonyl stretching mode may also be observed in Raman spectroscopy, though typically with different intensity compared to infrared spectroscopy [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-hydroxy-1-indanone provides valuable structural information through characteristic fragmentation patterns [11] [20]. The molecular ion peak appears at m/z 148, corresponding to the molecular weight of the compound [11]. Major fragmentation pathways include loss of carbon monoxide (28 mass units) to generate a fragment at m/z 120, characteristic of aromatic ketones [11] [20]. Additional fragmentation involves loss of the hydroxyl group and subsequent rearrangements, producing fragments at m/z 119 and other characteristic masses [11]. The fragmentation pattern includes formation of tropylium-type ions and other aromatic cations typical of benzenoid compounds [11] [20].

| m/z Value | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 148 | 100.0 | [M]⁺ (molecular ion) | [11] |

| 120 | 65.0 | [M-CO]⁺ | [11] |

| 119 | 20.3 | [M-CHO]⁺ | [11] |

| 91 | 43.7 | [C₇H₇]⁺ (tropylium) | [11] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant